molecular formula C11H7BrO2 B1270528 5-(3-Bromophenyl)-2-furaldehyde CAS No. 39868-10-5

5-(3-Bromophenyl)-2-furaldehyde

Katalognummer B1270528
CAS-Nummer: 39868-10-5
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: NUOIWDFBKGEKJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-substituted 2-furaldehydes, including 5-(3-Bromophenyl)-2-furaldehyde, typically involves palladium-catalyzed cross-coupling reactions. One method utilizes aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde, facilitated by palladium catalysis under mild conditions. This process can also involve the use of organozinc reagents for the direct synthesis of the desired furan derivatives (Kim & Rieke, 2013).

Wissenschaftliche Forschungsanwendungen

1. Anticancer Activity

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which have demonstrated anticancer activity .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

2. PET Imaging Radiotracer

  • Summary of Application : The compound is used in the synthesis of a radiotracer targeting α-synuclein aggregates, which is important for early diagnosis of Parkinson’s disease and related α-synucleinopathies .
  • Methods of Application : A three-step radiosynthesis was developed starting from 6-[18F]fluoropiperonal that was prepared using (piperonyl)(phenyl)iodonium bromide as a labelling precursor .
  • Results or Outcomes : The complete synthesis of [18F]anle138b was achieved within 105 min with RCY of 15 ± 3% and Am in the range of 32–78 GBq/µmol .

3. Neurotoxicity Study

  • Summary of Application : The compound is used in a study to investigate the neurotoxic potentials of a newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .
  • Methods of Application : The study involves behavioral parameters and swimming potential measurements .
  • Results or Outcomes : The results of this study are not specified in the source .

4. Synthesis of Anticancer Analogs

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

5. Antileishmanial and Antimalarial Activities

  • Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
  • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

6. Pharmacokinetic Study

  • Summary of Application : The compound is used in a pharmacokinetic study .
  • Methods of Application : The study involves the administration of 1-(3’-bromophenyl)-heliamine .
  • Results or Outcomes : The results of this study are not specified in the source .

4. Synthesis of Anticancer Analogs

  • Summary of Application : The compound is used in the synthesis of new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs .
  • Methods of Application : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
  • Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines .

5. Antileishmanial and Antimalarial Activities

  • Summary of Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
  • Methods of Application : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .

6. Pharmacokinetic Study

  • Summary of Application : The compound is used in a pharmacokinetic study .
  • Methods of Application : The study involves the administration of 1-(3’-bromophenyl)-heliamine .
  • Results or Outcomes : The results of this study are not specified in the source .

Safety And Hazards

The safety and hazards associated with “5-(3-Bromophenyl)-2-furaldehyde” would depend on its specific structure and properties. In general, brominated compounds can be hazardous and require careful handling .

Zukünftige Richtungen

The future research directions for “5-(3-Bromophenyl)-2-furaldehyde” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

Eigenschaften

IUPAC Name

5-(3-bromophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOIWDFBKGEKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357031
Record name 5-(3-bromophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-2-furaldehyde

CAS RN

39868-10-5
Record name 5-(3-bromophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Synthesis of (Z)-ethyl-2-(5-oxo-2-thioxo-4-((5-(3-(tributylstannyl)phenyl)furan-2-yl)methylene)imidazolidin-1-yl)acetate may be carried out in accordance with a known method, for example, a method described in non-patent document 2. First, substantially equivalent amounts of 5-formyl-2-furanboronic acid and 3-bromoiodobenzene are dissolved in 1,2-dimethoxyethane, and sodium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium are added thereto. This solution is heated to reflux while stirring so as to carry out a reaction. After the reaction is complete, the solvent is removed by evaporation. Then, purification is carried out to give 5-(3-bromophenyl)furan-2-carbaldehyde (FIG. 1, step 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Formyl-2-furanboronic acid (676 mg, 4.8 mmol) and 3-bromoiodobenzene (1132 mg, 4 mmol) were dissolved in 1,2-dimethoxyethane (30 mL), tetrakis(triphenylphosphine)palladium (228 mg, 0.2 mmol) was added thereto, 2 mol/L sodium carbonate (9.6 mL) was further added thereto, and the mixture was heated to reflux for 2 hours while stirring. After the reaction was completed water (20 mL) was added thereto, and extraction with ethyl acetate (20 mL×2) was carried out. The organic layer was washed with saturated brine, water was removed using anhydrous sodium sulfate, the solvent was then removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (3/7 (volume ratio)) as an eluent, to give 5-(3-bromophenyl)furan-2-carbaldehyde in a yield of 306 mg (yield 25.9%).
Quantity
676 mg
Type
reactant
Reaction Step One
Quantity
1132 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
228 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Bromophenyl)-2-furaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-Bromophenyl)-2-furaldehyde
Reactant of Route 3
Reactant of Route 3
5-(3-Bromophenyl)-2-furaldehyde
Reactant of Route 4
Reactant of Route 4
5-(3-Bromophenyl)-2-furaldehyde
Reactant of Route 5
Reactant of Route 5
5-(3-Bromophenyl)-2-furaldehyde
Reactant of Route 6
Reactant of Route 6
5-(3-Bromophenyl)-2-furaldehyde

Citations

For This Compound
1
Citations
S Murasawa, K Iuchi, S Sato, T Noguchi-Yachide… - Bioorganic & medicinal …, 2012 - Elsevier
A structure consisting of substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond was identified as a promising scaffold for development of low-molecular-…
Number of citations: 27 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.